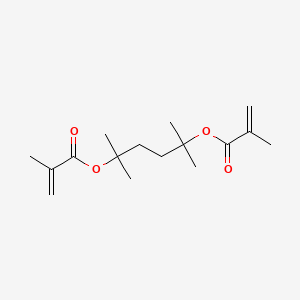

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. The compound is characterized by the presence of two methylacrylate groups attached to a dimethylhexane backbone, making it a versatile molecule in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) typically involves the esterification of 2,5-dimethylhexane-2,5-diol with methacrylic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the desired bis(methylacrylate) ester .

Industrial Production Methods

In an industrial setting, the production of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) undergoes various chemical reactions, including:

Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to form the corresponding diol and methacrylic acid.

Addition Reactions: The double bonds in the methylacrylate groups can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Addition Reactions: Reagents such as hydrogen bromide (HBr) or other halogens.

Major Products Formed

Aplicaciones Científicas De Investigación

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is used in various fields of scientific research:

Chemistry: As a monomer in the synthesis of specialty polymers and copolymers.

Biology: In the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: As a component in dental materials and bone cements.

Industry: In the production of high-performance coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism of action of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) primarily involves its ability to undergo polymerization and addition reactions. The double bonds in the methylacrylate groups are reactive sites that can form covalent bonds with other molecules, leading to the formation of complex polymeric structures. These reactions are often initiated by free radicals or other reactive species .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethylhexane-2,5-diyl bis(acrylate): Similar structure but with acrylate groups instead of methylacrylate.

1,4-Butanediol dimethacrylate: A shorter chain diol with methacrylate groups.

Ethylene glycol dimethacrylate: A simpler diol with methacrylate groups.

Uniqueness

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is unique due to its longer carbon chain and the presence of two methyl groups on the hexane backbone. This structure provides enhanced stability and reactivity compared to similar compounds, making it suitable for specialized applications in polymer chemistry and materials science .

Propiedades

Fórmula molecular |

C16H26O4 |

|---|---|

Peso molecular |

282.37 g/mol |

Nombre IUPAC |

[2,5-dimethyl-5-(2-methylprop-2-enoyloxy)hexan-2-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H26O4/c1-11(2)13(17)19-15(5,6)9-10-16(7,8)20-14(18)12(3)4/h1,3,9-10H2,2,4-8H3 |

Clave InChI |

KCBQMPUZDSXZOQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(=O)OC(C)(C)CCC(C)(C)OC(=O)C(=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051445.png)

![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)

![{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)

![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)

![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)

![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)